![molecular formula C7H10N6 B15272310 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both triazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activity and versatility in chemical reactions. The compound’s unique structure allows it to participate in various chemical processes, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and involves the reaction of azides with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles . The imidazole ring can be introduced through various synthetic routes, often involving the reaction of glyoxal and ammonia .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. For instance, the use of acetonitrile as a solvent and copper(I) oxide as a catalyst has been shown to be effective in producing triazole derivatives . The process may also involve crystallization steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the triazole or imidazole rings, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary, but typical reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or imidazole rings .
Aplicaciones Científicas De Investigación
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole and imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound also features triazole rings and is used in similar applications, such as catalysis and coordination chemistry.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are known for their biological activity, including anticancer and antimicrobial properties.
Uniqueness: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine is unique due to its combination of triazole and imidazole rings, which provides a versatile platform for chemical modifications and biological interactions. This dual-ring structure enhances its potential in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H10N6 |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
1-[(2-methyltriazol-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C7H10N6/c1-12-10-4-6(11-12)5-13-3-2-9-7(13)8/h2-4H,5H2,1H3,(H2,8,9) |
Clave InChI |
JOVZUHGWOKYAPF-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)CN2C=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
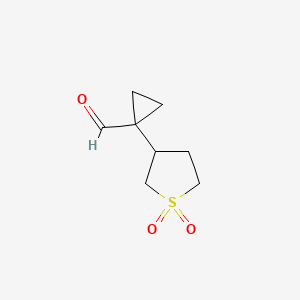
![N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B15272237.png)
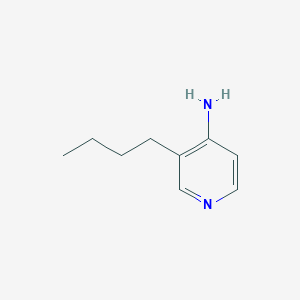
![1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B15272252.png)
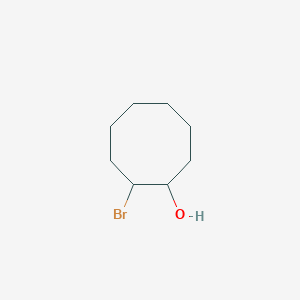
![2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B15272263.png)
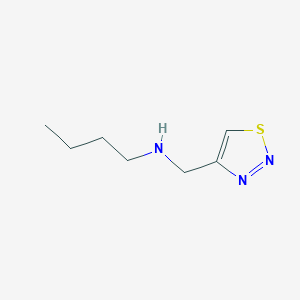
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)
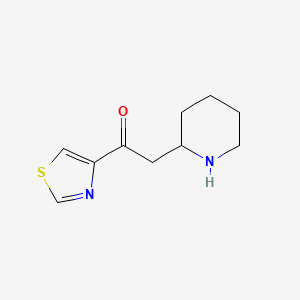
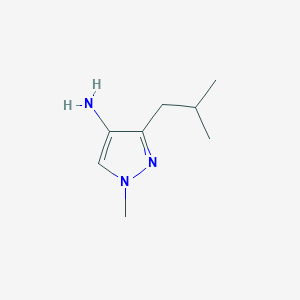
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
